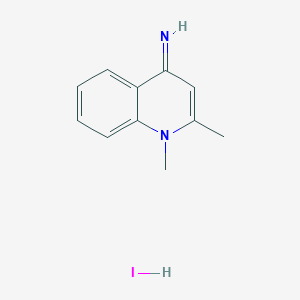
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBMU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been investigated for its potential use as an antiviral agent and as an inhibitor of protein kinases. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases, which play a role in cell signaling and are involved in the development and progression of cancer. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has also been shown to inhibit the activity of viral proteases, which are enzymes involved in the replication of viruses.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is its potential as a versatile compound for various applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising compound for the development of new drugs. However, one limitation of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea research. One area of interest is the development of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea derivatives with improved solubility and potency. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea can be studied for its potential use in combination therapy with other drugs. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease, can be explored. Overall, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea in a high yield.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-9-7-12(8-10-13)11-17-16(19)18-14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVXFBXGIYWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
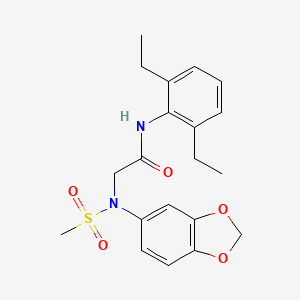
![1-benzyl-8-(2-furylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104888.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5104898.png)
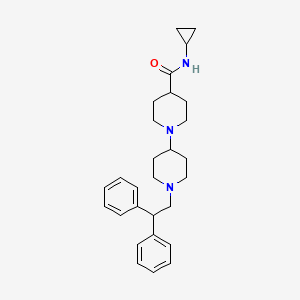
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5104905.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5104913.png)
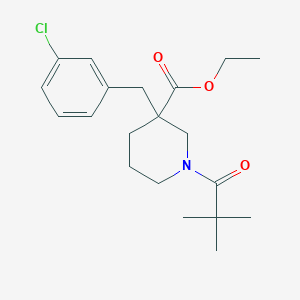
![methyl 4-[({[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5104921.png)
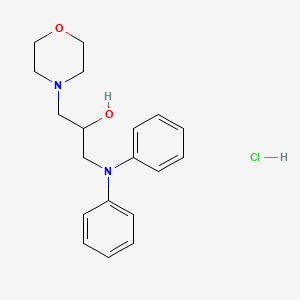
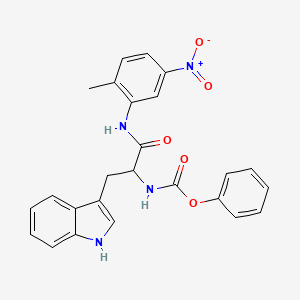
![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)
